N-(4-bromo-2-fluorophenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-fluorophenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that features a complex structure with multiple halogen substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of bromine and fluorine atoms to the phenyl ring.
Formation of Pyrazole Ring: Cyclization reactions to form the pyrazole ring.
Acetamide Formation: Coupling of the pyrazole derivative with an acetamide precursor.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of halogens, it can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (for halogen exchange) or organometallic reagents (for coupling reactions).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, substitution reactions might yield derivatives with different halogen atoms, while oxidation or reduction could modify the acetamide or pyrazole moieties.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the synthesis of advanced materials or as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action for N-(4-bromo-2-fluorophenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2-fluorophenyl)-2-(4-chloro-1H-pyrazol-1-yl)acetamide
- N-(4-bromo-2-fluorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)acetamide
Uniqueness
N-(4-bromo-2-fluorophenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide is unique due to the specific combination of halogen atoms and the pyrazole ring, which can confer distinct chemical properties and reactivity. This uniqueness can make it particularly valuable for certain applications where these properties are advantageous.
Properties
Molecular Formula |
C11H8BrFIN3O |
---|---|
Molecular Weight |
424.01 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(4-iodopyrazol-1-yl)acetamide |
InChI |
InChI=1S/C11H8BrFIN3O/c12-7-1-2-10(9(13)3-7)16-11(18)6-17-5-8(14)4-15-17/h1-5H,6H2,(H,16,18) |
InChI Key |
TYLUWYZCJSYTFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)NC(=O)CN2C=C(C=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.